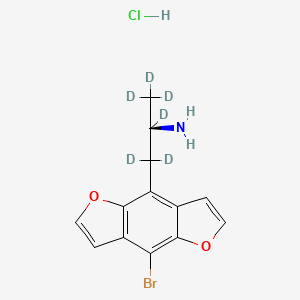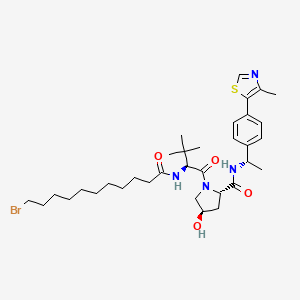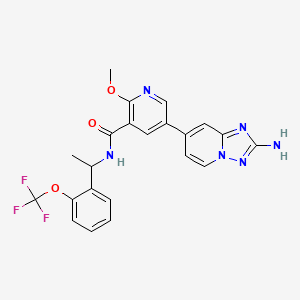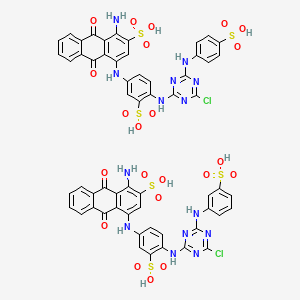
(R)-(-)-Bromo Dragonfly-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(-)-Bromo dragonfly-d6 (hydrochloride) is a deuterated analog of the psychoactive compound Bromo-DragonFLY. It is a potent hallucinogen belonging to the phenethylamine class of compounds. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Bromo dragonfly-d6 (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenethylamine precursor.
Bromination: The precursor undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide.
Deuteration: The brominated intermediate is then subjected to deuteration, which involves replacing hydrogen atoms with deuterium. This can be achieved using deuterated reagents or solvents.
Hydrochloride Formation: The final step involves converting the deuterated compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-(-)-Bromo dragonfly-d6 (hydrochloride) would follow similar steps but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
®-(-)-Bromo dragonfly-d6 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted phenethylamine derivatives.
Applications De Recherche Scientifique
®-(-)-Bromo dragonfly-d6 (hydrochloride) is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the compound in biological systems.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Receptor Binding Studies: Examining the binding affinity and activity at various neurotransmitter receptors.
Toxicology: Assessing the toxicological profile and safety of the compound.
Mécanisme D'action
The mechanism of action of ®-(-)-Bromo dragonfly-d6 (hydrochloride) involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as an agonist, leading to altered neurotransmission and the hallucinogenic effects observed. The deuterium labeling allows for detailed studies of its pharmacodynamics and pharmacokinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromo-DragonFLY: The non-deuterated analog with similar hallucinogenic properties.
2C-B: Another phenethylamine hallucinogen with a different substitution pattern.
DOB: A brominated phenethylamine with similar receptor activity.
Uniqueness
®-(-)-Bromo dragonfly-d6 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in research studies by allowing for more precise tracking and analysis of the compound’s behavior in biological systems.
Propriétés
Formule moléculaire |
C13H13BrClNO2 |
|---|---|
Poids moléculaire |
336.64 g/mol |
Nom IUPAC |
(2R)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H/t7-;/m1./s1/i1D3,6D2,7D; |
Clé InChI |
YDIDKNSMQNPNFC-KUXWIFSDSA-N |
SMILES isomérique |
[2H][C@@](C([2H])([2H])[2H])(C([2H])([2H])C1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl |
SMILES canonique |
CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4,5-Trimethoxyphenyl 6-O-[5-O-(4-hydroxy-3,5-dimethoxybenzoyl)-D-apio-beta-D-furanosyl]-beta-D-glucopyranoside](/img/structure/B12429479.png)
![4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one](/img/structure/B12429481.png)
![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid](/img/structure/B12429488.png)



![2-[(2-Iodo-3-methylphenyl)formamido]propanoic acid](/img/structure/B12429532.png)

![11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione](/img/structure/B12429555.png)
![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12429566.png)
![6-[[(4S,6aR,6bS,8aR,14bR)-9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B12429567.png)
